molecular formula C16H18N2O3S B2771312 Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396844-84-0

Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2771312
CAS No.: 1396844-84-0
M. Wt: 318.39
InChI Key: CWPTZWIOLILTKY-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)methanone is a complex organic compound that features a benzothiazole moiety linked to a spirocyclic structure

Scientific Research Applications

Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone are Mycobacterium tuberculosis and Pseudomonas aeruginosa . These bacteria are responsible for causing tuberculosis and various infections respectively. The compound interacts with these bacteria, inhibiting their growth and proliferation .

Mode of Action

The compound acts as a potent inhibitor of the LasB quorum sensing system in Pseudomonas aeruginosa . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to share information about cell density and adjust gene expression accordingly . By inhibiting this system, the compound disrupts the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The compound affects the quorum sensing pathways of Pseudomonas aeruginosa . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound disrupts these behaviors, reducing the bacteria’s virulence and ability to form biofilms .

Result of Action

The compound shows promising results as a quorum-sensing inhibitor . This results in reduced biofilm formation and virulence production, making the bacteria less able to cause infections .

Action Environment

The action of this compound is influenced by the bacterial environment. Factors such as nutrient availability and the presence of other bacteria can affect the efficacy of the compound

Future Directions

Benzothiazole derivatives, including “Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone”, have shown potential in various fields, particularly in medicinal chemistry . Future research could focus on exploring their potential applications, optimizing their synthesis, and improving their safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate spirocyclic intermediates. One common method involves the reaction of 2-amino benzothiazole with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for greater conformational flexibility and the ability to interact with a wider range of molecular targets compared to similar compounds .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-15(2)20-9-16(10-21-15)7-18(8-16)14(19)13-17-11-5-3-4-6-12(11)22-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPTZWIOLILTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=NC4=CC=CC=C4S3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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